molecular formula C11H16O B2804405 (3-Methylbutoxy)benzene CAS No. 1129-64-2

(3-Methylbutoxy)benzene

Cat. No.: B2804405
CAS No.: 1129-64-2
M. Wt: 164.248
InChI Key: ZSBTVXBAENDZBH-UHFFFAOYSA-N
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Description

(3-Methylbutoxy)benzene, also known as (isopentyloxy)benzene, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene where a 3-methylbutoxy group is attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methylbutoxy)benzene can be synthesized through the reaction of 3-methyl-1-butanol with benzene in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the alcohol and the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Alkanes, alkenes

    Substitution: Halogenated benzenes, nitrobenzenes

Scientific Research Applications

(3-Methylbutoxy)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as a component in certain formulations.

Mechanism of Action

The mechanism of action of (3-Methylbutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbutyl)benzene
  • (3-Methylbutyl)phenol
  • (3-Methylbutyl)aniline

Uniqueness

(3-Methylbutoxy)benzene is unique due to its ether linkage, which imparts different chemical properties compared to its analogs. This structural difference influences its reactivity and interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-methylbutoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBTVXBAENDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenol (0.5 mole) was added to a solution of sodium ethoxide in ethanol (2 N; 250 ml) and 1-bromo-3-methylbutane (0.5 mole) was added dropwise while stirring. The mixture was heated under reflux for three hours and most of the solvent was then distilled off. Water was added to the residue and the organic layer was separated, washed twice with 10% aqueous NaOH, water, dilute H2SO4 and water, and was then dried over MgSO4. It was distilled in vacuo to give the title compound, b.p. 89°-92° C. at 14 mm Hg pressure. The identity and purity was confirmed by thin layer chromatography (TLC) and NMR and IR spectroscopy.
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